4-Hydroxy Ethynyl Estradiol
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy Ethynyl Estradiol and related compounds involves strategies aimed at creating metabolically stable analogs to facilitate investigations into the biological roles of catechol estrogens. These synthetic efforts include oxidative hydroboration and Stille cross-coupling reactions to introduce hydroxyalkyl side chains or alkenyl derivatives, highlighting a focused approach to manipulate the estrogen's structure for desired properties or activities (Lovely et al., 1997).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy Ethynyl Estradiol, characterized by its hydroxyalkyl and alkenyl derivatives, plays a crucial role in its biological function and interaction with estrogen receptors. The structural modifications aim to mimic the catechol estrogen's ability to bind to estrogen receptors, albeit with altered metabolic stability and reduced estrogenic activity, which underscores the importance of specific structural features for its biological effects.
Chemical Reactions and Properties
4-Hydroxy Ethynyl Estradiol undergoes specific chemical reactions, notably hydroxylation, which is critical for its biological function. Hydroxylation at the 4-position by cytochrome P450 enzymes generates metabolites with unique biological activities, including the induction of oxidant stress response through metabolic redox cycling reactions. These reactions are indicative of the compound's complex interaction with cellular metabolic pathways and its potential implications in disease mechanisms, such as tumorigenesis (Liehr et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHJXSYRPNSOI-DFJNYNKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964652 | |
Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Ethynyl Estradiol | |
CAS RN |
50394-90-6 | |
Record name | 4-Hydroxyethynylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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